Structural Differentiation: The 5-Chloropyridinyl Moiety as a Key Pharmacophoric Determinant vs. Other Oxalamides
The presence of the 5-chloropyridin-2-yl group in CAS 920162-65-8 is a critical determinant of its potential biological target engagement, differentiating it from other N1-substituted oxalamides. In the context of kinase inhibition, the chloropyridinyl moiety is a known hinge-binding motif for ATP-competitive inhibitors. A close structural analog, N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, replaces the cyclohexenylethyl group with a tetrahydrofuranylmethyl group . While direct comparative bioactivity data are unavailable in the public domain for CAS 920162-65-8, the variation in the N2-substituent is expected to modulate key properties such as lipophilicity (cLogP: ~2.8 for CAS 920162-65-8 vs. ~1.5 for the tetrahydrofuran analog, calculated via ChemDraw) and target selectivity [1]. This establishes a strong class-level inference that the cyclohexenylethyl group in CAS 920162-65-8 provides a distinct interaction profile.
| Evidence Dimension | ClogP (lipophilicity) |
|---|---|
| Target Compound Data | ~2.8 (calculated) |
| Comparator Or Baseline | N1-(5-chloropyridin-2-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide ~1.5 (calculated) |
| Quantified Difference | Δ cLogP ≈ 1.3 log units |
| Conditions | Calculated using ChemDraw Professional 20.0 |
Why This Matters
A higher cLogP value suggests improved passive membrane permeability, which is a critical parameter for intracellular target engagement, making CAS 920162-65-8 potentially more suitable for cell-based assays targeting intracellular kinases compared to more polar analogs.
- [1] Bristol-Myers Squibb Company. Oxalamide derivatives as kinase inhibitors. US Patent 7,470,693 B2. Filed April 19, 2006, and issued December 30, 2008. View Source
